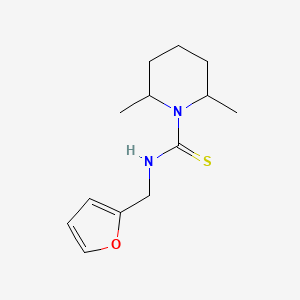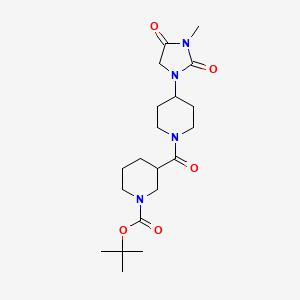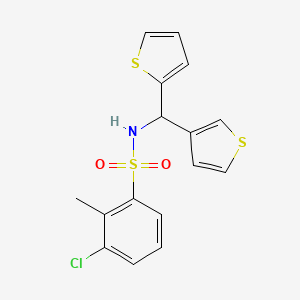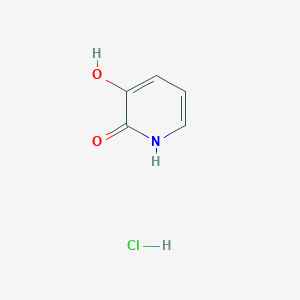
N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide, also known as FMPCT, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperidine family and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of certain neurotransmitters, such as glutamate and acetylcholine. N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate and acetylcholine, which are involved in the generation of pain signals. N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has also been shown to increase the release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability. In addition, N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the process of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide is also relatively stable and has a long shelf life. However, N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide. One direction is to investigate the potential of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide as a treatment for cancer. In addition, future studies could investigate the mechanism of action of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide in more detail, with the aim of developing more effective and targeted therapies. Finally, future studies could investigate the potential of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide as a tool for studying the central nervous system and its function.
Synthesemethoden
The synthesis of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide involves the reaction of 2-furylmethylamine with 2,6-dimethylpiperidin-1-yl-carbothioamide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and the subsequent cyclization of the intermediate to form N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide. The yield of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has also been investigated for its potential to treat neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has been studied for its potential to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2,6-dimethylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-5-3-6-11(2)15(10)13(17)14-9-12-7-4-8-16-12/h4,7-8,10-11H,3,5-6,9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSFJZYRCZSDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=S)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728972 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2707153.png)
![pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2707154.png)


![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)

![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B2707168.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2707169.png)

